rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol
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Overview
Description
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol is a complex organic compound with a unique tricyclic structure. This compound is characterized by its three-ring system, which includes an oxygen and nitrogen atom, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the tricyclic core or the functional groups attached to it.
Substitution: The nitrogen and oxygen atoms in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the tricyclic structure.
Scientific Research Applications
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the methanol group can also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine
Uniqueness
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol is unique due to its specific tricyclic structure and the presence of the methanol group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
109022-77-7 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c11-4-7-8-5-1-2-6(3-5)9(8)12-10-7/h5-6,8-9,11H,1-4H2/t5-,6+,8-,9-/m1/s1 |
InChI Key |
KDRNBZOUSSTGAC-HSLWUYEYSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CO |
Canonical SMILES |
C1CC2CC1C3C2ON=C3CO |
Origin of Product |
United States |
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